Amorolfine hydrochloride Amorolfine hydrochloride Amorolfine hydrochloride is a hydrochloride resulting from the formal reacton of equimolar amounts of hydrogen chloride and amorolfine. An inhibitor of the action of squalene monooxygenase, Delta(14) reductase and D7-D8 isomerase and an antifungal agent, it is used for the topical treatment of fungal nail and skin infections. It has a role as an EC 1.14.13.132 (squalene monooxygenase) inhibitor, an EC 5.3.3.5 (cholestenol Delta-isomerase) inhibitor and an EC 1.3.1.70 (Delta(14)-sterol reductase) inhibitor. It is a hydrochloride and a morpholine antifungal drug. It contains an amorolfine(1+).
Amorolfine Hydrochloride is the hyrochloride salt form of amorolfine, a morpholine antifungal agent. Amorolfine inhibits delta-14-reductase and delta-7,8-isomerase, which depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membrane.
Brand Name: Vulcanchem
CAS No.: 106614-68-0
VCID: VC0022446
InChI: InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+;
SMILES: CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
Molecular Formula: C21H36ClNO
Molecular Weight: 353.97

Amorolfine hydrochloride

CAS No.: 106614-68-0

Cat. No.: VC0022446

Molecular Formula: C21H36ClNO

Molecular Weight: 353.97

* For research use only. Not for human or veterinary use.

Amorolfine hydrochloride - 106614-68-0

Specification

CAS No. 106614-68-0
Molecular Formula C21H36ClNO
Molecular Weight 353.97
IUPAC Name (2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride
Standard InChI InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+;
SMILES CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl

Introduction

Chemical Properties and Structure

Amorolfine hydrochloride is a phenylpropyl morpholine derivative with antifungal properties. The compound is characterized by the following properties:

Basic Properties

Amorolfine hydrochloride (C₂₁H₃₆ClNO) has a molecular weight of 353.98 g/mol (average) and 353.2485425 g/mol (monoisotopic) . Its chemical name is (2R,6S)-2,6-dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine hydrochloride, and it is registered under CAS number 78613-38-4 . The parent compound, amorolfine, has a molecular formula of C₂₁H₃₅NO with a molecular weight of 317.5 g/mol .

Structural Features

The structure of amorolfine hydrochloride consists of a morpholine ring with two methyl substituents at positions 2 and 6, and a complex side chain at position 4 containing a phenyl group with a tert-pentyl substituent . This unique structural configuration contributes to its specific antifungal properties and mechanism of action. The compound exists as the hydrochloride salt of amorolfine, which enhances its stability and pharmaceutical properties.

Table 1: Chemical Characteristics of Amorolfine Hydrochloride

PropertyValue
Molecular FormulaC₂₁H₃₆ClNO
Average Molecular Weight353.98 g/mol
Monoisotopic Molecular Weight353.2485425 g/mol
CAS Number78613-38-4
IUPAC Name(2R,6S)-2,6-dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine hydrochloride
InChI KeyXZKWIPVTHGWDCF-KUZYQSSXSA-N

Mechanism of Action

Amorolfine hydrochloride exhibits a distinctive mechanism of action that targets fungal cell membrane synthesis, differentiating it from other classes of antifungal agents.

Dual Enzymatic Inhibition

The antifungal activity of amorolfine primarily stems from its ability to inhibit two critical enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7,8-isomerase . This dual inhibition mechanism is both time and concentration-dependent, making amorolfine a potent fungistatic and fungicidal agent . The inhibition of these enzymes results in the depletion of ergosterol, an essential component of fungal cell membranes, and the accumulation of 24-methylene ignosterol .

Comparison with Other Antifungals

In vitro studies have demonstrated that amorolfine exhibits the lowest minimum inhibitory concentration (MIC) against various strains of dermatophytes compared to other topical antifungal agents . At concentrations of 0.1–100 μg/ml, topical amorolfine induces varying degrees of damage to the nuclear, mitochondrial, and plasma membranes of both Trichophyton mentagrophytes and Candida albicans .

Pharmaceutical Formulations

Amorolfine hydrochloride is available in multiple pharmaceutical formulations designed for targeted treatment of various fungal infections.

Available Formulations

The compound is primarily marketed in two main formulations:

  • Nail Lacquer (5%): This is the most common formulation used for the treatment of onychomycosis. It is marketed under various brand names including Curanail, Loceryl, Locetar, and Odenil .

  • Cream (0.25%): Used primarily for the treatment of dermatophytosis including tinea corporis .

FormulationConcentrationPrimary IndicationApplication FrequencyRegulatory Status
Nail Lacquer5%OnychomycosisOnce or twice weeklyOTC in Australia and UK; Prescription in other countries
Cream0.25%Dermatophytosis (e.g., tinea corporis)As prescribedVaries by country

Analytical Methods

Several analytical methods have been developed for the quantification and quality assessment of amorolfine hydrochloride in pharmaceutical preparations.

UV Spectrophotometric Method

A stability-indicating UV spectrophotometric method has been developed for the specific determination of amorolfine hydrochloride in bulk formulations, even in the presence of degradation products . This method offers several advantages:

  • Simplicity and Robustness: The method is simple, accurate, precise, and robust

  • Linearity: Linear in concentration ranges from 2-20 μg/ml with a correlation coefficient (R²) of 0.990

  • Recovery Rate: Mean recovery of 95.59% at a detection wavelength of 215 nm

  • Sensitivity: Limit of Detection (LOD) of 0.052 μg/ml and Limit of Quantification (LOQ) of 0.157 μg/ml

Stability Indication

The UV spectrophotometric method has been validated for stability indication. The drug substance was exposed to various stress conditions including thermal, photolytic, hydrolytic, and oxidative stress, and the method successfully detected changes resulting from these conditions . This makes it suitable for stability studies and quality control in pharmaceutical analysis.

Table 3: Analytical Parameters of UV Spectrophotometric Method for Amorolfine Hydrochloride

ParameterValue/Range
Detection Wavelength215 nm
Linearity Range2-20 μg/ml
Correlation Coefficient (R²)0.990
Mean Recovery95.59%
Limit of Detection (LOD)0.052 μg/ml
Limit of Quantification (LOQ)0.157 μg/ml
Stability-IndicatingYes (thermal, photolytic, hydrolytic, oxidative stress)

Clinical Applications

Amorolfine hydrochloride has established clinical applications primarily in the treatment of fungal infections of the skin and nails.

Treatment of Onychomycosis

The primary clinical application of amorolfine hydrochloride is in the treatment of onychomycosis, a fungal infection of the toe and fingernails . The 5% nail lacquer formulation is particularly effective for this indication:

  • Efficacy: Clinical trials have shown that amorolfine 5% nail lacquer is 60-71% effective in treating toenail onychomycosis when applied once or twice weekly

  • Complete Cure Rates: 38-46% three months after stopping treatment (following six months of treatment)

Treatment of Dermatophytosis

Amorolfine 0.25% cream has been used effectively in the treatment of dermatophytic infections such as tinea corporis . Clinical studies have demonstrated comparable efficacy to established antifungal treatments:

  • In a comparative study with clotrimazole 1% cream, amorolfine 0.25% cream showed similar efficacy in reducing symptoms of tinea corporis including itching, erythema, and scaling

  • By day 28 of treatment, amorolfine 0.25% cream resulted in resolution of itching in 92.1%, erythema in 97.4%, and scaling in 92.1% of patients

Clinical Studies and Efficacy

Multiple clinical studies have evaluated the efficacy and factors influencing the performance of amorolfine hydrochloride in treating fungal infections.

Factors Affecting Drug Concentration and Efficacy

A comprehensive study using mixed-effects modeling identified several factors that influence amorolfine concentrations in nails and treatment efficacy :

  • Patient Demographics: Higher drug concentrations were observed in females compared to males

  • Nail Characteristics: Fingernails showed higher drug concentrations than toenails; 2nd-5th digits had higher concentrations compared to other digits

  • Type of Infection: Superficial white onychomycosis showed higher drug concentrations than other types

  • Age: Identified as a risk factor affecting clinical efficacy

  • Drug Concentration: Higher concentrations correlated with better clinical and mycological responses (r = 0.487 and r = 0.433, respectively, p = 0.000)

Treatment Monitoring

Dermoscopy has been identified as a valuable tool for monitoring treatment progress in onychomycosis patients treated with amorolfine hydrochloride . Dermoscopic features showed significant improvement in successful cases (p < 0.05) .

Table 4: Factors Influencing Amorolfine Hydrochloride Concentration and Efficacy

FactorImpact on Drug Concentration/EfficacyStatistical Significance
GenderHigher in femalesp < 0.05
Nail TypeHigher in fingernailsp < 0.05
Digit PositionHigher in 2nd-5th digitsp < 0.05
Infection TypeHigher in superficial white onychomycosisp < 0.05
AgeRisk factor for clinical efficacyp < 0.05
Drug ConcentrationProtective factor for clinical efficacyp < 0.05
Onychomycosis TypeProtective factor for clinical efficacyp < 0.05

Comparative Studies

Research has compared the efficacy and safety of amorolfine hydrochloride with other antifungal agents in the treatment of fungal infections.

Comparison with Clotrimazole

A comparative study evaluated the efficacy and safety of amorolfine 0.25% cream against clotrimazole 1% cream in the treatment of tinea corporis :

  • Symptom Resolution: Both treatments showed similar improvement patterns in itching, erythema, and scaling over 28 days of treatment

  • Itching Resolution: By day 28, itching subsided in 92.1% of patients in the amorolfine group compared to 95.4% in the clotrimazole group

  • Erythema Resolution: By day 28, erythema was absent in 97.4% of the amorolfine group compared to 92.9% in the clotrimazole group

  • Scaling Resolution: By day 28, scaling was absent in 92.1% of the amorolfine group compared to 92.9% in the clotrimazole group

These results indicate that amorolfine 0.25% cream demonstrates comparable efficacy to clotrimazole 1% cream, a well-established antifungal agent, in the treatment of tinea corporis .

Table 5: Comparative Efficacy of Amorolfine 0.25% vs. Clotrimazole 1% in Tinea Corporis Treatment

SymptomAmorolfine 0.25% (Day 14)Amorolfine 0.25% (Day 28)Clotrimazole 1% (Day 14)Clotrimazole 1% (Day 28)
Itching Resolved72.8%92.1%71.1%95.4%
Erythema Absent72.7%97.4%73.3%92.9%
Scaling Absent59.1%92.1%77.8%92.9%

In Vitro Comparative Studies

In vitro studies have demonstrated that amorolfine exhibits the lowest minimum inhibitory concentration (MIC) against various strains of dermatophytes compared to other topical antifungal agents . This suggests superior potency in inhibiting fungal growth in laboratory settings, which may translate to clinical effectiveness.

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